4-Cyano-4-methylpentanoic acid
Description
Historical Context and Early Research Significance
4-Cyano-4-methylpentanoic acid, a bifunctional molecule containing both a carboxylic acid and a nitrile group, has foundational roots in the broader field of organic synthesis. While specific historical documentation detailing its initial discovery is not prominently widespread, its structural components—a carboxylic acid and a nitrile—are classic functional groups in organic chemistry. Early research involving similar cyano-carboxylic acids often revolved around their utility as intermediates in the synthesis of more complex molecules. The presence of two reactive centers allows for a variety of chemical transformations. For instance, research into related structures like 3-formyl-4-methylpentanoic acid derivatives, which can be derived from or lead to cyano compounds, highlights the role of such molecules as intermediates in the preparation of insecticides. google.com The development of synthetic routes to compounds like 2-cyano-4-methylpentanoic acid and its derivatives was often driven by the need for building blocks in creating larger, more complex chemical architectures. google.comgoogleapis.com
A significant part of its early relevance stems from its connection to the azo-initiator 4,4'-azobis(4-cyanopentanoic acid) (ACPA). nih.govacs.org ACPA is a widely used initiator in free-radical polymerization, and the 4-cyanopentanoic acid moiety is a key structural component. nih.govacs.org This connection laid the groundwork for the later adoption of the this compound structure in more advanced applications, particularly in polymer science.
Relevance as a Fundamental Building Block in Contemporary Chemical Research
In modern chemical research, this compound is primarily valued as a precursor and a key structural motif in the design of specialized chemical agents, most notably in the field of polymer chemistry. nih.govacs.org Its significance lies in its role as the R-group in a class of highly effective chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govacs.orgsigmaaldrich.com
RAFT polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. The effectiveness of a RAFT polymerization is heavily dependent on the choice of the CTA. The this compound group is a favored leaving group (R-group) in these CTAs because it is a good homolytic leaving group, which is crucial for the degenerative chain transfer process that controls the polymerization. nih.govacs.org
Derivatives such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (also known as CPADB or CTP) and 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid (CTPPA) are prominent examples of these CTAs. nih.govsigmaaldrich.comresearchgate.net These molecules are synthesized to incorporate the this compound structure, which then participates in the RAFT mechanism. The carboxylic acid functionality on the molecule also provides a convenient handle for further modification or for imparting specific properties, such as water solubility, to the resulting polymers. nih.gov
Overview of Key Research Domains Involving this compound
The primary research domain for this compound and its derivatives is overwhelmingly Polymer Science , with a specific focus on controlled radical polymerization techniques.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This is the most significant area of research involving this compound. As mentioned, its derivatives are used as highly efficient CTAs for the polymerization of a wide range of monomers, particularly methacrylates and methacrylamides. nih.govacs.orgsigmaaldrich.comchemicalbook.com Research in this area focuses on:
Synthesis of Well-Defined Polymers: Creating polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers and star polymers. nih.govresearchgate.net
Functional Polymers: The carboxylic acid group on the CTA allows for the synthesis of polymers with functional end-groups. These can be used to attach the polymers to surfaces, nanoparticles, or biological molecules. researchgate.netresearchgate.net For example, research has been conducted on creating polymer-encapsulated silica (B1680970) particles for coating applications. acs.org
Smart and Responsive Materials: The precise control offered by RAFT polymerization using these CTAs enables the creation of "smart" polymers that respond to external stimuli like temperature. researchgate.net
Biomaterials and Nanomedicine: The ability to create well-defined and functional polymers has led to applications in nanomedicine and theranostics. nih.gov The modification of biomacromolecules with synthetic polymers can lead to advanced biomaterials with enhanced properties. sigmaaldrich.com
While polymer science is the dominant field, the reactivity of the nitrile and carboxylic acid groups means that this compound and its isomers also find use as intermediates in broader Organic Synthesis . For instance, related structures are key intermediates in the synthesis of pharmaceuticals like (S)-pregabalin, a potent anticonvulsant. google.comgoogleapis.com
The table below provides a summary of the key properties of this compound.
| Property | Value |
| CAS Number | 27579-05-1 |
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| LogP | 0.27 |
The following table details research findings related to derivatives of this compound in RAFT polymerization.
| Research Finding | Significance |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB/CTP) is an effective RAFT agent for controlling the polymerization of methacrylates. sigmaaldrich.comresearchgate.net | Enables the synthesis of well-defined polymethacrylates with low dispersity. |
| The 4-cyanopentanoic acid group in RAFT agents can undergo self-catalyzed hydrolysis to an amide, which can impact polymerization control. nih.govacs.orgresearchgate.net | Highlights the importance of CTA purity for achieving optimal control in RAFT polymerizations. |
| The carboxylic acid functionality allows for the creation of polymers that can be attached to other molecules or surfaces. researchgate.net | Facilitates the development of functional materials, such as polymer brushes and surface coatings. |
| Used in the synthesis of block copolymers through sequential monomer addition. researchgate.net | Allows for the creation of complex polymer architectures with tailored properties. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyano-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,5-8)4-3-6(9)10/h3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXQJKRHMHUFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27579-05-1 | |
| Record name | 4-cyano-4,4-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nomenclature and Structural Considerations
Systematic IUPAC Nomenclature of 4-Cyano-4-methylpentanoic Acid
The systematic IUPAC name for the compound is This compound . sigmaaldrich.com This name is derived following the established rules of chemical nomenclature. The parent chain is identified as pentanoic acid, which indicates a five-carbon carboxylic acid. The numbering of the carbon chain begins at the carboxylic acid group. Consequently, a methyl group and a cyano group are both located at the fourth carbon position.
| Component | Description |
| Parent Hydride | Pentane |
| Principal Functional Group | Carboxylic acid (-oic acid) |
| Substituents | Cyano (-C≡N) and Methyl (-CH₃) |
| Locants | Position 4 for both cyano and methyl groups |
Related Isomers and Analogues in Academic Literature
The structural features of this compound allow for a variety of related isomers and analogues, which have been noted in scientific literature. These related compounds are of interest for comparative studies and as potential precursors or derivatives in chemical synthesis.
Isomers with Different Cyano/Carboxyl Group Positioning (e.g., 2-Cyano-4-methylpentanoic Acid)
Positional isomers of this compound exist where the cyano and carboxyl groups are at different locations on the carbon skeleton. An example is 2-cyano-4-methylpentanoic acid . nih.gov In this isomer, the cyano group is located on the second carbon atom relative to the carboxyl group. nih.gov This change in substituent position can significantly influence the chemical properties of the molecule.
Homologous Structures (e.g., 3-Cyano-5-methylhexanoic Acid)
Homologues of this compound, which differ by one or more methylene (B1212753) groups (-CH₂-), are also documented. 3-Cyano-5-methylhexanoic acid is a relevant example. axios-research.comnih.gov This compound has a six-carbon parent chain (hexanoic acid) and is sometimes noted as an impurity in the synthesis of other chemical compounds. nih.govlgcstandards.com
Functionalized Derivatives and Precursors (e.g., 4-Cyano-3-hydroxy-4-methylpentanoic Acid)
Functionalized derivatives can be formed by adding other functional groups to the basic structure. 4-Cyano-3-hydroxy-4-methylpentanoic acid is an example where a hydroxyl (-OH) group is introduced at the third carbon position. nih.gov The presence of the hydroxyl group adds a new reactive site to the molecule and can lead to the formation of a chiral center.
Stereochemical Aspects and Chiral Derivatives
The carbon atom at the fourth position in this compound is a quaternary carbon and, therefore, not a stereocenter. However, chirality can be introduced in its derivatives. For instance, in 4-cyano-3-hydroxy-4-methylpentanoic acid, the third carbon atom is bonded to four different groups (a hydrogen atom, a hydroxyl group, a -CH₂COOH group, and a -C(CH₃)(CN) group), making it a chiral center. This means that 4-cyano-3-hydroxy-4-methylpentanoic acid can exist as a pair of enantiomers.
While specific stereochemical studies on this compound are not widely reported, the stereochemistry of related compounds is an area of interest. For example, chiral building blocks like ethyl (R)-(-)-4-cyano-3-hydroxybutyrate are used in asymmetric synthesis. sigmaaldrich.comtcichemicals.com The stereochemical configuration of such molecules is crucial as it dictates their interaction with other chiral molecules, which is a fundamental concept in medicinal chemistry and materials science.
Advanced Synthetic Methodologies for 4 Cyano 4 Methylpentanoic Acid and Its Derivatives
Classical Organic Synthesis Routes
The preparation of 4-cyano-4-methylpentanoic acid can be approached through several classical multi-step synthetic strategies. These routes typically involve the sequential introduction and manipulation of the key functional groups, starting from readily available precursors.
The construction of the carbon skeleton and the incorporation of the cyano and carboxylic acid moieties often rely on a combination of fundamental organic reactions, including condensation, alkylation, and hydrogenation.
A plausible synthetic approach towards this compound involves a Knoevenagel or a similar condensation reaction. This strategy typically begins with the condensation of a ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester derivative.
For instance, acetone (B3395972) can be condensed with a cyano-substituted active methylene compound like ethyl cyanoacetate (B8463686) in the presence of a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt. This reaction forms an unsaturated intermediate. The subsequent steps would involve selective reduction of the carbon-carbon double bond and hydrolysis of the ester to yield the final carboxylic acid.
A representative reaction scheme is as follows:
Condensation: Acetone reacts with ethyl cyanoacetate.
Michael Addition: A suitable nucleophile is added to the unsaturated intermediate.
Hydrolysis and Decarboxylation: The resulting diester or cyanoester is hydrolyzed and decarboxylated to afford the target acid.
Table 1: Representative Condensation Reaction Conditions
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) |
| 1 | Acetone, Ethyl cyanoacetate | Piperidine | Ethanol | 50-80 |
| 2 | Intermediate from Step 1, Diethyl malonate | Sodium ethoxide | Ethanol | 25-50 |
| 3 | Product from Step 2 | Aqueous HCl or H2SO4 | Water | 100 |
Alkylation reactions provide a powerful tool for carbon-carbon bond formation and are central to another synthetic strategy for this compound. A common approach is the malonic ester synthesis, which can be adapted to introduce the required substituents. study.com
A potential route starts with the alkylation of a malonate ester, such as diethyl malonate, with a suitable haloalkane. study.com To construct the specific carbon skeleton of this compound, a multi-step alkylation sequence can be envisioned.
A conceptual alkylation pathway could be:
First Alkylation: Diethyl malonate is deprotonated with a strong base like sodium ethoxide, followed by reaction with a 3-halopropionitrile.
Second Alkylation: The product from the first step is again deprotonated and then alkylated with two equivalents of a methyl halide.
Hydrolysis and Decarboxylation: The resulting disubstituted malonic ester is then hydrolyzed and heated to induce decarboxylation, yielding the final product.
Table 2: Illustrative Alkylation Process Parameters
| Step | Substrate | Alkylating Agent | Base | Solvent |
| 1 | Diethyl malonate | 3-Chloropropionitrile | Sodium ethoxide | Anhydrous Ethanol |
| 2 | Mono-alkylated malonate | Methyl iodide | Sodium ethoxide | Anhydrous Ethanol |
| 3 | Di-alkylated malonate | Aqueous NaOH, then H3O+ | - | Water/Ethanol |
Hydrogenation is a critical step in synthetic routes that proceed through unsaturated intermediates. For instance, if a condensation reaction yields a product with a carbon-carbon double bond, a subsequent hydrogenation step is necessary to obtain the saturated backbone of this compound.
Catalytic hydrogenation is the most common method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the double bond without affecting the cyano or carboxylic acid groups.
For example, an unsaturated precursor like 4-cyano-4-methylpent-2-enoic acid could be hydrogenated to the target compound.
Table 3: Typical Hydrogenation Conditions
| Substrate | Catalyst | Hydrogen Pressure (atm) | Solvent | Temperature (°C) |
| Unsaturated cyano-ester | 10% Pd/C | 1-5 | Ethanol or Ethyl acetate | 25-50 |
| Unsaturated cyano-acid | PtO2 | 1-3 | Acetic acid | 25 |
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often fine-tuned include the choice of solvent, catalyst, reaction temperature, and reaction time.
In condensation reactions, the choice of base is critical. While weak bases like piperidine can catalyze the initial condensation, stronger bases like sodium ethoxide are often required for subsequent Michael additions. The temperature must be carefully controlled to prevent side reactions such as self-condensation of the ketone or polymerization of the unsaturated products.
For alkylation processes, the use of anhydrous solvents is essential to prevent the quenching of the enolate intermediate. The stoichiometry of the base and the alkylating agent must be precise to avoid multiple alkylations or incomplete reactions. The yield of the malonic ester synthesis can often be improved by using a polar aprotic solvent like dimethylformamide (DMF), which can accelerate the rate of SN2 reactions.
In hydrogenation, the catalyst activity and selectivity are of paramount importance. The catalyst loading, hydrogen pressure, and temperature all influence the reaction rate and the potential for over-reduction of the nitrile or carboxylic acid groups. For instance, using a milder catalyst or lower hydrogen pressure can help in preserving the functional groups.
A significant challenge in the synthesis of this compound is the selective introduction and manipulation of the cyano and carboxylic acid functional groups. Both groups are susceptible to hydrolysis under acidic or basic conditions, which are often employed in condensation and alkylation steps.
Another challenge lies in the chemoselectivity of reduction steps. While catalytic hydrogenation is generally effective for reducing carbon-carbon double bonds, harsh conditions can lead to the reduction of the nitrile to an amine or the carboxylic acid to an alcohol. Therefore, careful selection of the catalyst and reaction conditions is necessary to achieve the desired transformation without affecting the other functional groups.
Multi-Step Synthesis Strategies from Common Precursors
Enzymatic and Biocatalytic Synthesis Approaches
The quest for greener, more efficient, and highly selective chemical syntheses has propelled the adoption of enzymatic and biocatalytic methods in the production of fine chemicals. These approaches offer significant advantages over traditional chemical routes, including mild reaction conditions, high stereo- and regioselectivity, and reduced environmental impact. For the synthesis of this compound and its derivatives, several biocatalytic strategies have been explored, leveraging the specific activities of enzymes like nitrilases, ene-reductases, and lipases.
Nitrilase-Catalyzed Transformations to Cyano-Containing Acids
Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of nitrile compounds to the corresponding carboxylic acids and ammonia (B1221849) in a single step. openbiotechnologyjournal.com This biocatalytic approach is particularly attractive due to its "green" characteristics, operating under mild conditions with high efficiency and selectivity, thus aligning with the principles of atom economy. researchgate.netnih.gov The nitrilase-mediated synthesis of cyano-containing acids, such as this compound, often involves the desymmetrization of prochiral dinitriles, a transformation that is challenging to achieve with high enantioselectivity using traditional chemical hydrolysis. researchgate.net
An exemplary application is the synthesis of (S)-2-cyano-2-methylpentanoic acid through the monohydrolysis of a prochiral dinitrile, 2-methyl-2-propylmalononitrile, catalyzed by a nitrilase from Rhodococcus rhodochrous. researchgate.net Similarly, various nitrilases have been screened for the desymmetric hydrolysis of 3-substituted glutaronitriles to produce optically active cyanocarboxylic acids. researchgate.net This strategy has been successfully employed in the synthesis of precursors for pharmaceuticals. For instance, the nitrilase-catalyzed hydrolysis of 2-isobutyl-succinonitrile yields (S)-3-cyano-5-methylhexanoic acid with both high regioselectivity (conversion of the cyano group at the C1 carbon only) and stereoselectivity (preferential conversion of the (S)-enantiomer). epo.org
The selection of the microbial source for the nitrilase is crucial, as enzymes from different organisms exhibit varying substrate specificities and selectivities. nih.gov Organisms such as bacteria, fungi, and yeast are known producers of nitrilases that can be utilized as whole-cell catalysts or as purified enzymes for the commercial production of carboxylic acids. openbiotechnologyjournal.comnih.gov
| Substrate | Nitrilase Source | Product | Selectivity |
| 2-methyl-2-propylmalononitrile | Rhodococcus rhodochrous | (S)-2-cyano-2-methylpentanoic acid | High enantioselectivity |
| 3-isobutylglutaronitrile | Various | 3-(cyanomethyl)-5-methylhexanoic acid | High enantiomeric excess |
| 2-isobutyl-succinonitrile | Not specified | (S)-3-cyano-5-methylhexanoic acid | Regio- and stereoselective |
Ene-Reductase Mediated Asymmetric Reductions
Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of carbon-carbon double bonds in α,β-unsaturated compounds. utexas.edunih.gov This enzymatic reaction is a powerful tool for establishing up to two stereogenic centers in a single step, making it highly valuable for the synthesis of chiral molecules. tum.deresearchgate.net While direct synthesis of this compound using this method is not prominently documented, the asymmetric bioreduction of related α,β-unsaturated cyano-containing precursors, such as β-cyanoacrylate esters, demonstrates the potential of this approach. researchgate.netacs.org
The stereochemical outcome of the reduction can be controlled by several factors, including the (E/Z)-configuration of the substrate and the specific ene-reductase used. acs.org Research has shown that by employing either the (E)- or (Z)-isomer of a β-cyanoacrylate ester, it is possible to access both enantiomers of the corresponding saturated cyano-ester product with high conversion rates and enantiomeric purity. acs.org Furthermore, the substrate scope of ene-reductases is broad, and their selectivity can be further enhanced through protein engineering, for example, by creating mutant variants with improved activity and stereoselectivity. utexas.eduacs.org The nitrile moiety in these substrates acts as an effective activating group, guiding the stereochemical course of the bioreduction. researchgate.net
| Substrate Type | Enzyme Class | Key Transformation | Potential Application |
| α,β-Unsaturated cyano-compounds | Ene-reductases (OYE family) | Asymmetric reduction of C=C double bond | Enantioselective synthesis of chiral cyano-carboxylic acid precursors |
| β-Cyanoacrylate esters | Ene-reductases | Stereoselective reduction | Access to both (R) and (S) enantiomers of saturated cyano-esters |
Lipase-Assisted Stereo-Selective Hydrolysis and Resolution
Lipases (EC 3.1.1.3) are widely used biocatalysts in organic synthesis due to their broad substrate acceptance, high chemo-, regio-, and stereoselectivity, and ability to function under mild conditions, often in organic solvents. nih.gov A primary application of lipases is the kinetic resolution of racemic mixtures of alcohols, esters, and carboxylic acids. mdpi.com This involves the selective transformation (e.g., hydrolysis or esterification) of one enantiomer, allowing for the separation of the two. mdpi.com
In the context of this compound, which possesses a chiral center, lipase-mediated resolution could be a viable strategy for obtaining enantiomerically pure forms. This would typically involve the resolution of a racemic ester of this compound. The lipase (B570770) would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. These two compounds, having different functional groups, can then be separated. The choice of lipase is critical, as different lipases can exhibit opposite enantiopreferances. For example, lipases from Candida rugosa and Candida antarctica are commonly used and have been shown to be effective in a variety of resolutions. mdpi.com
This approach offers a practical and scalable method for producing enantiopure chiral building blocks for the pharmaceutical and fine chemical industries. mdpi.com The versatility of lipases allows them to catalyze transformations on a wide range of substrates, including those with various functional groups. nih.gov
| Method | Enzyme | Principle | Application to this compound |
| Kinetic Resolution | Lipase | Stereoselective hydrolysis of a racemic ester | Separation of (R)- and (S)-enantiomers of this compound ester |
| Desymmetrization | Lipase | Stereoselective hydrolysis of a meso-diester | Potential synthesis of chiral precursors |
Process Intensification in Biocatalytic Routes
Process intensification (PI) refers to the development of innovative methods and technologies to achieve dramatic improvements in manufacturing and processing, leading to smaller, cleaner, and more energy-efficient processes. au.dkau.dk In biocatalysis, PI strategies are crucial for transitioning enzymatic syntheses from the laboratory to an industrial scale, enhancing productivity and economic viability. rsc.org
Key PI techniques applicable to the biocatalytic synthesis of this compound include:
Enzyme Immobilization: Immobilizing enzymes on solid supports is a cornerstone of industrial biocatalysis. It improves enzyme stability, allows for easy separation of the catalyst from the reaction mixture, and enables continuous operation and enzyme reuse, thereby reducing costs. rsc.org
Microreactor Technology: Performing biocatalytic reactions in microreactors offers advantages such as high surface-area-to-volume ratios for efficient heat and mass transfer, precise control over reaction conditions, and enhanced safety. This is particularly beneficial for highly exothermic reactions. rsc.org
Continuous Flow Chemistry: Shifting from batch to continuous manufacturing can significantly increase productivity, improve product consistency, and reduce reactor volumes and capital costs. rsc.orgcetjournal.it
Integrated Reaction and Downstream Processing: Combining the biocatalytic reaction with in situ product removal can overcome issues like product inhibition and shift the reaction equilibrium towards the product side, leading to higher conversions and simplified purification. nih.gov
Industrial Scale Preparation and Process Research
The successful implementation of a synthetic route at the industrial scale hinges on a multitude of factors beyond the chemical transformation itself. For the production of this compound, scalability, process safety, economic viability, and sustainability are paramount considerations.
Scalability Considerations in Synthetic Routes
Scaling up a synthetic process from the laboratory bench to a commercial manufacturing plant presents numerous challenges. What works efficiently on a gram scale may not be feasible or safe on a ton scale. For biocatalytic routes, key scalability considerations include the large-scale production and availability of the required enzyme at a reasonable cost. mdpi.com The development of robust recombinant expression systems for enzymes like nitrilases has been a significant enabler for their industrial application. mdpi.com
The transition from traditional batch reactors to continuous flow processes is a major trend in the fine chemical and pharmaceutical industries to enhance scalability and safety. cetjournal.it Continuous processes offer better control over reaction parameters, reduce the volume of hazardous materials at any given time, and can lead to more consistent product quality. cetjournal.it
| Consideration | Impact on Scalability | Mitigation Strategy |
| Enzyme Production | Cost and availability of biocatalyst | Development of high-yield recombinant expression systems |
| Reactor Design | Heat and mass transfer limitations, safety | Shift from batch to continuous flow reactors, process intensification |
| Downstream Processing | Cost, efficiency, and waste generation | Integrated reaction and purification, selection of efficient separation technologies |
| Process Mass Intensity | Environmental impact and cost | Solvent selection and recycling, atom-economical reactions |
Economic and Environmental Factors in Manufacturing Processes
Environmentally, the chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing practices. This includes minimizing the generation of hazardous waste, reducing greenhouse gas emissions, and utilizing renewable resources where possible. The choice of solvents, reagents, and reaction conditions all have environmental implications. For example, processes that operate at high temperatures and pressures are more energy-intensive and may carry a larger carbon footprint. The development of catalytic processes, particularly those using enzymes, can offer a more environmentally benign alternative to traditional chemical methods by enabling reactions to occur under milder conditions with high selectivity, thereby reducing byproducts.
The trend towards sustainable chemistry is also driven by stricter environmental regulations and growing consumer demand for eco-friendly products. Companies that invest in green chemistry and technology can not only reduce their environmental impact but also gain a competitive advantage. This includes the development of processes that utilize water as a solvent, employ biodegradable catalysts, and design synthetic pathways that maximize atom economy.
Development of Novel and Improved Preparative Methods
Recent research into the synthesis of this compound and its derivatives has focused on developing more efficient, selective, and sustainable methods. A significant advancement in this area is the use of enzymatic catalysis, which offers a green alternative to traditional chemical synthesis.
Another area of development is linked to the use of this compound derivatives as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netresearchgate.net RAFT is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. The synthesis of these RAFT agents often involves the modification of 4,4'-Azobis(4-cyanopentanoic acid) (ACPA), a well-known water-soluble radical initiator. wikipedia.orgsigmaaldrich.comresearchgate.netmpbio.com The development of efficient methods to produce high-purity 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid and related compounds is crucial for their application in controlled polymerization.
These novel preparative methods represent a shift towards more sophisticated and sustainable chemical manufacturing. The table below summarizes some of the key features of these advanced synthetic approaches.
| Synthetic Method | Key Features | Advantages |
| Enzymatic Conversion of 2-methylglutaronitrile (B1199711) | Utilizes a nitrilase enzyme. google.com | High regioselectivity, mild reaction conditions, environmentally friendly (aqueous medium), catalyst is reusable. google.com |
| Derivatization from 4,4'-Azobis(4-cyanopentanoic acid) (ACPA) | Modification of a commercially available radical initiator. wikipedia.org | Access to a variety of RAFT agents for controlled polymerization. researchgate.netresearchgate.net |
Further research in this area is likely to focus on the discovery of new and more efficient enzymes, the optimization of reaction conditions for enzymatic processes, and the development of novel RAFT agents with enhanced activity and versatility. These advancements will not only improve the synthesis of this compound but also contribute to the broader field of green and sustainable chemistry.
Chemical Transformations and Reactivity of 4 Cyano 4 Methylpentanoic Acid
Reactions Involving the Nitrile (–C≡N) Group
The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, a characteristic that dictates its reactivity. libretexts.org This reactivity is comparable to that of a carbonyl group, although the carbon in a nitrile is at a higher oxidation state (+3). lumenlearning.com
Hydrolysis to Carboxamides and Carboxylic Acids
One of the most common reactions of nitriles is hydrolysis, which converts the cyano group into a carboxamide and subsequently into a carboxylic acid. libretexts.org This process can be promoted through self-catalysis or by using external catalysts such as acids or bases. libretexts.orgnih.gov The hydrolysis occurs in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.combyjus.com
Research has confirmed that compounds containing a 4-cyanopentanoic acid group can undergo self-catalyzed hydrolysis. nih.gov In this intramolecular mechanism, the adjacent carboxylic acid moiety catalyzes the transformation of the nitrile group into an amide. nih.gov This phenomenon has been observed in related molecules, such as the common RAFT chain-transfer agent (CTA) 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid (CTPPA), which hydrolyzes to its corresponding amide form upon storage. nih.gov The proximity of the –COOH group facilitates the addition of a water molecule to the –C≡N triple bond. The resulting amide product from this self-catalyzed process can exhibit different chemical properties and reactivity compared to the original nitrile. nih.gov
For instance, in the context of RAFT polymerization, the amide-containing derivative of CTPPA was found to be a poor chain-transfer agent for methacrylate (B99206) polymerization, leading to less predictable molecular weight evolution compared to the parent nitrile-containing CTA. nih.gov This highlights the significance of the nitrile group's integrity for certain applications. nih.gov
| Chain-Transfer Agent (CTA) | Functional Group | Monomer | Apparent Transfer Coefficient (Ctr,app) | Observation |
|---|---|---|---|---|
| CTPPA | Nitrile (–C≡N) | Methyl Methacrylate (MMA) | ~10 | Good control over molecular weight evolution. |
| APP (Hydrolyzed CTPPA) | Amide (–CONH2) | Methyl Methacrylate (MMA) | ~1 | Poor control, leading to higher than expected molecular weights. |
The hydrolysis of the nitrile group in 4-cyano-4-methylpentanoic acid can be efficiently achieved using acidic aqueous solutions. chemistrysteps.com In acid-catalyzed hydrolysis, the nitrogen atom of the nitrile is first protonated. lumenlearning.comlibretexts.org This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. lumenlearning.comlibretexts.org
The general mechanism proceeds through the following steps:
Protonation: The nitrile nitrogen is protonated by the acid catalyst. chemistrysteps.com
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile. libretexts.orgchemistrysteps.com
Proton Transfer: A proton is transferred to form an intermediate. libretexts.org
Tautomerization: The intermediate, an imidic acid, tautomerizes to the more stable amide. chemistrysteps.com
Further Hydrolysis: Under continued heating in the acidic solution, the resulting amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.combyjus.com
This reaction effectively converts this compound into 4-methylpentane-1,4-dicarboxylic acid (also known as 4-carboxy-4-methylpentanoic acid).
Reduction to Amines
The nitrile group can be reduced to a primary amine (–CH₂NH₂) using powerful reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is an excellent reagent for this transformation. libretexts.org The reaction involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org
The mechanism involves two successive additions of hydride:
The first hydride attacks the nitrile carbon, breaking one of the π-bonds of the triple bond to form an imine anion intermediate. libretexts.orglibretexts.org
This intermediate can be stabilized by forming a complex with the aluminum species. libretexts.org
A second hydride ion then adds to the imine carbon, resulting in a dianion. libretexts.org
Subsequent workup with water protonates the dianion to yield the primary amine. libretexts.org
Applying this reaction to this compound would yield 5-amino-4-methylpentanoic acid, assuming the carboxylic acid group is also reduced or is protected and deprotected during the process.
Nucleophilic Additions and Cyclizations
The electrophilic carbon of the nitrile group is susceptible to attack by various other nucleophiles, not just water or hydrides. wikipedia.org Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile triple bond. libretexts.orglibretexts.org
The reaction with a Grignard reagent proceeds as follows:
The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, forming an imine anion salt. libretexts.orglibretexts.org
This salt is stable until an aqueous workup is performed. libretexts.org
Hydrolysis of the imine salt intermediate yields a ketone. libretexts.orglibretexts.org
For this compound, this reaction would convert the nitrile group into a ketone, forming a keto-acid. Other nucleophilic additions include the Pinner reaction with alcohols and the Blaise reaction with organozinc compounds. wikipedia.org
Reactions Involving the Carboxylic Acid (–COOH) Group
The carboxylic acid group of this compound undergoes reactions typical of this functional group, primarily nucleophilic acyl substitution, where the hydroxyl (–OH) group is replaced by another nucleophile. msu.edukhanacademy.org These reactions generally leave the nitrile group intact.
| Reaction Type | Reagent(s) | Product Functional Group | General Description |
|---|---|---|---|
| Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) | Ester (–COOR) | The –OH group is replaced by an –OR group from an alcohol. libretexts.org |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride (–COCl) | The –OH group is replaced by a chlorine atom, creating a highly reactive intermediate. libretexts.org |
| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide (–CONHR) | The –OH group is replaced by a nitrogen-containing group from an amine. khanacademy.org |
| Acid Anhydride Formation | Another carboxylic acid or acyl chloride, with heat or a coupling agent | Acid Anhydride (–CO-O-CO–) | Two carboxylic acid molecules combine with the loss of water. libretexts.org |
A prominent example is the Fischer esterification , an acid-catalyzed reaction between the carboxylic acid and an alcohol to form an ester. libretexts.org This reaction is reversible, and the formation of the ester is favored by using an excess of the alcohol. libretexts.org
Another key transformation is the conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The acyl chloride is a valuable synthetic intermediate that can be readily converted into other carboxylic acid derivatives, such as esters and amides, under milder conditions than the parent acid. youtube.com
Furthermore, the carboxylic acid can be converted directly into an amide by reacting it with an amine. This reaction often requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group and facilitate the nucleophilic attack by the amine. khanacademy.orgrsc.org
Esterification Reactions
The carboxylic acid group of this compound readily undergoes esterification, a fundamental transformation for creating a diverse range of ester derivatives. These reactions are typically achieved through several established methods, each with its own set of reagents and conditions.
One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven reaction, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com This approach is particularly effective for the synthesis of esters from a wide range of alcohols, including more sterically hindered ones.
A specific example of the esterification of a derivative of this compound is the synthesis of poly(ethylene glycol) 4-cyano-4(phenylcarbonothioylthio)pentanoate (PEG-CTA). This reaction involves the esterification of 4-cyano-4-(thiobenzoylthio)pentanoic acid with methoxy (B1213986) poly(ethylene glycol) (mPEG) using DCC and DMAP as the coupling agent and catalyst, respectively. bio-materials.com.cn
| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Heat, often with removal of water | Inexpensive reagents | Harsh acidic conditions, equilibrium reaction |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Room temperature, inert solvent (e.g., CH₂Cl₂) | Mild conditions, high yields | Use of coupling agents can lead to byproduct formation |
Amidation Reactions
Similar to esterification, the carboxylic acid functionality of this compound can be converted to amides through reactions with primary or secondary amines. Amidation is a crucial reaction in organic synthesis, particularly in the preparation of biologically active molecules and polymers.
The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods for amidation involve the use of coupling agents, such as DCC or EDC, which react with the carboxylic acid to form a more reactive intermediate that is then readily attacked by the amine.
An alternative approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. This is achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly electrophilic and reacts rapidly with amines to form the corresponding amide.
While specific examples of amidation reactions directly on this compound are not extensively detailed in the available literature, the general principles of carboxylic acid amidation are applicable. For instance, a DMAP-catalyzed amidation of various aryl and alkyl carboxylic acids with organo-cyanamides has been developed, offering a broad scope for the synthesis of diverse amides. rsc.org
Derivatization for Advanced Applications
The strategic derivatization of this compound has led to the development of molecules with significant applications, particularly in the field of polymer chemistry. A key application is its use as a precursor for the synthesis of chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. The effectiveness of RAFT polymerization relies on the use of a suitable CTA. Derivatives of this compound, such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, serve as highly efficient RAFT agents. pubcompare.ai These molecules can be further modified, for example, by esterification with polymers like poly(ethylene glycol), to create macro-CTAs for the synthesis of block copolymers. bio-materials.com.cn
The synthesis of these RAFT agents typically involves the modification of the carboxylic acid group of a 4-cyanopentanoic acid derivative. For instance, norbornene-functionalized CTAs suitable for Ring-Opening Metathesis Polymerization (ROMP) have been prepared by coupling 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid with norbornene alcohol using EDC. nsf.gov
Reactions at the Quaternary Carbon Center (C4)
The C4 position of this compound is a quaternary carbon, meaning it is bonded to four other carbon atoms (part of the methyl, cyano, and the two adjacent methylene (B1212753) groups of the pentanoic acid backbone). This structural feature presents unique challenges and opportunities in terms of chemical reactivity and stereochemistry.
Challenges in Stereochemical Control at C4
The quaternary nature of the C4 carbon makes it a stereocenter if the two methylene groups of the pentanoic acid chain are part of a larger, unsymmetrical molecule. However, in this compound itself, this carbon is prochiral. The creation of a chiral center at C4 through reactions that differentiate the two adjacent methylene groups or by reactions involving the cyano and methyl groups would require careful stereochemical control. The steric hindrance around the quaternary center can make it difficult for reagents to approach, and controlling the stereochemical outcome of reactions at this site is a significant synthetic challenge.
Enantiomer Resolution Methodologies
When this compound is synthesized from achiral starting materials, it is obtained as a racemic mixture if the C4 carbon is a stereocenter. The separation of these enantiomers, a process known as resolution, is crucial for applications where a single enantiomer is required, such as in the synthesis of chiral drugs.
Common methods for resolving racemic mixtures of carboxylic acids include:
Formation of Diastereomeric Salts: This classical method involves reacting the racemic carboxylic acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by treating the diastereomeric salts with an acid.
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column. The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation.
Oxidation and Reduction Potentials of the Molecular Scaffold
The molecular scaffold of this compound contains two functional groups that can participate in oxidation and reduction reactions: the carboxylic acid and the nitrile group.
The carboxylic acid group is in a relatively high oxidation state. It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of carboxylic acids is a fundamental transformation in organic synthesis.
The nitrile group can also be reduced. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Ni, Pd, or Pt) or reduction with LiAlH₄ can convert the nitrile to a primary amine.
Conversely, while the carboxylic acid group is generally resistant to further oxidation under standard conditions, the rest of the alkyl chain could potentially be oxidized under harsh conditions, though this is not a common or selective transformation. The nitrile group is also relatively stable to oxidation.
Role and Application in Controlled Polymerization Techniques
4-Cyano-4-(thiobenzoylthio)pentanoic Acid (CTP/CTPPA) as a Chain Transfer Agent (CTA)
CTP/CTPPA is a highly effective CTA, particularly for the polymerization of methacrylate (B99206) and methacrylamide (B166291) monomers. Its utility stems from the unique combination of the 4-cyano-4-methylpentanoic acid moiety (the R-group) and the thiobenzoylthio group (the Z-group), which together modulate the reactivity and stability of the CTA during the polymerization process.
RAFT polymerization is a form of controlled radical polymerization that relies on a chain transfer agent to control the growth of polymer chains. The process involves a series of steps that establish a dynamic equilibrium between active (propagating) and dormant polymer chains.
The generally accepted mechanism for RAFT polymerization can be summarized in the following key stages:
Initiation : A standard radical initiator decomposes to generate initial free radicals. These radicals then react with monomer units to form short propagating polymer chains (P•).
Chain Transfer (Pre-equilibrium) : The propagating radical (P•) adds to the C=S bond of the RAFT agent (ZC(=S)SR), in this case CTP/CTPPA. This addition forms an intermediate radical adduct.
Fragmentation : This intermediate radical can fragment in two ways: either reverting to the original reactants or, more importantly, fragmenting to release the R-group as a new radical (R•) and forming a dormant polymeric RAFT agent (P-S(C=S)Z).
Re-initiation : The newly formed radical (R•), which is the 4-cyano-4-methylpentanoyl radical, then initiates the growth of a new polymer chain by reacting with the monomer.
Main Equilibrium : As the polymerization proceeds, a rapid equilibrium is established where the polymeric RAFT agent (P-S(C=S)Z) can react with other propagating chains (P'•). This leads to a fast exchange between active and dormant states, ensuring that all polymer chains have an equal opportunity to grow. This process is what allows for the controlled nature of the polymerization, leading to polymers with low dispersity.
This reversible process of addition and fragmentation allows for the controlled and simultaneous growth of polymer chains, resulting in a polymer population with a narrow range of molecular weights.
The effectiveness of a RAFT CTA is critically dependent on the choice of its R and Z groups. For CTAs like CTP/CTPPA, the this compound moiety serves as the R-group.
Key design principles for the R-group include:
Good Homolytic Leaving Group : The R-group must be a good homolytic leaving group, meaning the bond between the R-group and the sulfur atom in the RAFT agent should be relatively weak. This facilitates the fragmentation of the intermediate radical adduct, allowing the polymerization to proceed.
Efficient Re-initiation : The radical generated from the R-group (R•) must be capable of efficiently re-initiating the polymerization of the monomer. If the re-initiation is slow, it can lead to a loss of control over the polymerization and a broadening of the molecular weight distribution. The tertiary cyanoalkyl structure of the this compound radical is particularly effective for re-initiating the polymerization of methacrylates.
The Z-group, in this case, the phenyl group from the thiobenzoylthio moiety, also plays a crucial role by modifying the reactivity of the C=S double bond and influencing the stability of the intermediate radical adduct.
Synthesis of Advanced Polymeric Architectures
The carboxylic acid functionality of this compound and its derivatives makes it a versatile platform for the synthesis of chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These CTAs, often bearing dithiobenzoate or trithiocarbonate (B1256668) moieties, provide excellent control over the polymerization of a wide range of monomers, enabling the creation of polymers with predetermined molecular weights, low dispersity, and complex architectures.
Well-Defined Homopolymers and Copolymers
The use of CTAs derived from this compound allows for the synthesis of a variety of well-defined homopolymers and copolymers with narrow molecular weight distributions. The RAFT process, mediated by these agents, is characterized by a linear evolution of molecular weight with monomer conversion, a key indicator of a controlled polymerization.
For instance, 4-cyano-4-(thiobenzoylthio)pentanoic acid has been successfully employed as a CTA in the polymerization of methacrylate derivatives. One such example is the polymerization of diisopropyl 1,1-difluoro-5-methacryloyloxy-pentylphosphonate, which yielded well-defined homopolymers with low dispersities. researchgate.net Similarly, this CTA has been used to control the polymerization of methyl methacrylate (MMA), producing polymers with predictable molecular weights and narrow dispersities (Đ < 1.10). rsc.org
Copolymers with specific functionalities can also be synthesized. For example, a copolymer of methyl methacrylate and glycidyl (B131873) methacrylate was prepared using 4-cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid as the CTA. google.com This approach allows for the incorporation of reactive functional groups, like the epoxy group from glycidyl methacrylate, along the polymer backbone, which can be used for further post-polymerization modifications.
The following table summarizes representative examples of well-defined homopolymers and copolymers synthesized using CTAs based on this compound.
Table 1: Examples of Homopolymers and Copolymers Synthesized via RAFT Polymerization Using this compound-Based CTAs
| Monomer(s) | CTA Used | Resulting Polymer | Mn ( g/mol ) | Dispersity (Đ) | Reference |
| diisopropyl 1,1-difluoro-5-methacryloyloxy-pentylphosphonate | 4-cyano-4-(thiobenzoylthio)pentanoic acid | Homopolymer | Various | Low | researchgate.net |
| Methyl Methacrylate (MMA) | 4-cyano-4-(thiobenzoylthio)pentanoic acid derivative | pCF2-PMMA | - | < 1.10 | rsc.org |
| Methyl Methacrylate (MMA) and Glycidyl Methacrylate (GMA) | 4-cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid | Copolymer | - | - | google.com |
| Styrene (B11656) | Norbornene-functionalized 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid derivative | Macromonomer | 3-4 kg/mol | - | nsf.gov |
| tert-Butyl Acrylate (B77674) | Norbornene-functionalized 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid derivative | Macromonomer | 3-4 kg/mol | - | nsf.gov |
| N-acryloyl morpholine | Norbornene-functionalized 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid derivative | Macromonomer | 3-4 kg/mol | - | nsf.gov |
Block Copolymers and Their Self-Assembly
The living nature of RAFT polymerization mediated by this compound-based CTAs is particularly advantageous for the synthesis of block copolymers. By sequentially adding different monomers, well-defined di-block, tri-block, and even multi-block copolymers can be prepared. The amphiphilic nature of many of these block copolymers, comprising both hydrophobic and hydrophilic segments, drives their self-assembly in selective solvents into various nanoscale morphologies.
A notable example is the synthesis of amphiphilic block copolymers composed of a hydrophobic poly(lauryl methacrylate) (PLMA) block and a hydrophilic poly(oligo ethylene (B1197577) glycol methacrylate) (POEGMA) block. researchgate.net These were synthesized using 4-cyano-4-(phenyl-carbonothioylthio) pentanoic acid as the CTA. In aqueous media, these block copolymers self-assemble into complex nanosized structures, including compound micelles. researchgate.net
The self-assembly behavior can be tuned by altering the block lengths, the solvent system, or external stimuli. For instance, a block copolymer brush of poly(glycidyl methacrylate)-graft-(poly(methyl methacrylate)-block-poly(oligo(ethylene glycol) methyl ether methacrylate)) was synthesized using a derivative of 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid. mdpi.com The self-assembly of this complex architecture was investigated in different solvent systems, such as THF/water, THF/methanol, and DMSO/chloroform, demonstrating the versatility of these materials in forming different nanostructures. mdpi.com
Furthermore, one-pot synthesis strategies have been developed. For example, using 4-cyano-4-thiothiopropylsulfanyl pentanoic acid as the RAFT agent, hydrophilic polymers like poly(acrylic acid) or poly(methacrylic acid) were first synthesized in water. These macro-CTAs were then used directly for the polymerization of a hydrophobic monomer like styrene in the same pot to form amphiphilic block copolymers with good control. nih.govmdpi.com
Star Polymers and Other Complex Architectures
Beyond linear block copolymers, CTAs derived from this compound can be utilized to create more complex polymeric architectures such as star polymers and bottlebrush polymers. These structures possess unique solution properties and functionalities compared to their linear counterparts.
The synthesis of star polymers via RAFT can be achieved through "arm-first" or "core-first" methods. While specific examples directly employing this compound derivatives for multi-armed star polymers are part of the broader RAFT literature, the principles are applicable. The "core-first" approach involves a multifunctional core from which polymer arms are grown. The carboxylic acid group of this compound allows for its attachment to a multifunctional core, creating a multi-functional CTA for star polymer synthesis.
A more concrete example of complex architecture synthesis is the creation of bottlebrush polymers. This has been achieved by combining RAFT polymerization and Ring-Opening Metathesis Polymerization (ROMP). In this approach, a norbornene-functionalized CTA was prepared by coupling 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid with a norbornene alcohol. nsf.gov This functional CTA was then used to polymerize monomers such as methyl methacrylate, styrene, and tert-butyl acrylate to form macromonomers. These macromonomers, possessing a polymerizable norbornene handle, were subsequently polymerized via ROMP to yield well-defined bottlebrush polymers. nsf.gov
Synthesis of Stimuli-Responsive Polymers
The versatility of RAFT polymerization with this compound-based CTAs extends to the synthesis of "smart" or stimuli-responsive polymers. These polymers can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light.
A prominent example is the synthesis of a sharply thermo- and pH-responsive pentablock terpolymer. This was achieved by using a polyethylene (B3416737) glycol (PEG)-based macro-CTA, which was synthesized by reacting dihydroxyl-capped PEG with 4-cyano-4-(thiobenzoyl) sulfanylpentanoic acid. researchgate.net This macro-CTA was then used for the RAFT polymerization of N-isopropylacrylamide (NIPAM) and methacrylic acid (MAA). The resulting polymer exhibits both temperature and pH sensitivity due to the presence of the PNIPAM and PMAA blocks, respectively. researchgate.net
Another example involves the synthesis of a triple thermoresponsive schizophrenic diblock copolymer using 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid as the CTA. rsc.org This polymer exhibits complex self-assembly behavior in aqueous solution that can be tuned by temperature changes. Such materials are of great interest for applications in areas like drug delivery and smart coatings.
Applications of Polymers Derived via this compound Based CTAs
The well-defined and functional polymers synthesized using this compound-based CTAs have found applications in various fields of material science, owing to their controlled structures and tunable properties.
Functional Polymers for Material Science
The ability to create polymers with specific functionalities and architectures opens up a wide range of applications. For instance, the synthesis of low-fouling surfaces for biomedical applications has been demonstrated. Poly(carboxybetaine), a zwitterionic polymer known for its resistance to non-specific protein adsorption, was grafted from a surface functionalized with 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid. nih.gov This creates a surface that can be readily functionalized with biomolecules for biosensing applications while maintaining its low-fouling properties. nih.gov
Furthermore, the self-assembling block copolymers described in section 5.3.2 are extensively explored for drug delivery applications. The hydrophobic cores of the micelles or the interior of vesicles formed by these polymers can encapsulate hydrophobic drugs, while the hydrophilic corona provides stability in aqueous environments and can be functionalized for targeted delivery. nih.gov For example, amphiphilic block copolymers of poly(lauryl methacrylate) and poly(oligo ethylene glycol methacrylate) have been investigated for the encapsulation and release of the model drug indomethacin. researchgate.net
The difluorophosphonated polymers synthesized using 4-cyano-4-(thiobenzoylthio)pentanoic acid as a CTA are being explored for their potential in metal oxide functionalization and as advanced biomaterials, after conversion to their phosphonic acid analogues. rsc.org These materials could also find use as new fire-resistant materials. rsc.org
Polymers in Surface Modification and Nanotechnology
The precise control over polymer architecture afforded by controlled polymerization techniques is fundamental to the advanced design of materials for surface modification and nanotechnology. Polymers intended for these applications must possess well-defined characteristics, such as specific molecular weights, low dispersity, and tailored functionalities, to ensure predictable and effective performance. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a premier technique for achieving this level of control. nih.gov Central to the success of RAFT polymerization is the choice of the chain transfer agent (CTA), which governs the polymerization process.
Compounds derived from this compound are integral to a class of highly efficient CTAs used in RAFT polymerization. nih.gov Specifically, derivatives like 4-cyano-4-(thiobenzoylthio)pentanoic acid and 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid serve as versatile CTAs that are compatible with a wide range of monomers, particularly methacrylates. rsc.orgnsf.govpolymersource.ca The 4-cyanopentanoic acid group, which originates from the azo-initiator 4,4'-azobis(4-cyanopentanoic acid), provides the necessary structural components for the RAFT process, enabling the synthesis of polymers with predictable molar masses and narrow molar mass distributions. nih.govrsc.org This control is critical for creating the sophisticated polymer architectures required for modifying surfaces and constructing nanodevices.
The application of these precisely synthesized polymers in surface modification is extensive. One key strategy involves creating "polymer brushes," which are thin films where polymer chains are tethered at one end to a solid interface. researchgate.net These brushes can dramatically alter the surface properties of a material. For instance, researchers have synthesized well-defined block copolymer brushes by combining RAFT polymerization and click chemistry. researchgate.net In such a synthesis, a CTA like 4-cyano-4(phenylcarbonothioylthio) pentanoic acid can be used to create polymers that are subsequently grafted onto a surface, modifying its characteristics to control wettability or prevent biofouling. researchgate.net
In the field of nanotechnology, polymers synthesized using this compound-derived CTAs are used to create complex nanostructures such as vesicles and nanoparticles. semanticscholar.org For example, ABC triblock terpolymers have been synthesized via sequential RAFT polymerization using 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl] pentanoic acid as the CTA. semanticscholar.org These terpolymers can self-assemble into structured nanoparticles with distinct core-shell-corona regions, which have potential applications in drug delivery and diagnostics. semanticscholar.org
Another advanced application is the synthesis of bottlebrush polymers, which have a dense arrangement of polymeric side chains grafted onto a linear backbone. These structures are created using macromonomers synthesized via RAFT polymerization. Research has demonstrated the synthesis of poly(methyl methacrylate) (PMMA) macromonomers using a norbornene-functionalized CTA derived from 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid. nsf.gov These macromonomers are then polymerized to form bottlebrush polymers, a unique architecture valuable in nanotechnology. nsf.gov
The table below presents research findings from a RAFT polymerization experiment utilizing a CTA derived from this compound, illustrating the high degree of control achieved over the final polymer product.
Table 1: RAFT Polymerization Results
| Monomer | Targeted Molecular Weight (g/mol) | Measured Molecular Weight (Mn,SEC) (g/mol) | Dispersity (ĐM) | Reference |
|---|---|---|---|---|
| Diisopropyl 1,1-difluoro-5-methacryloyloxy-pentylphosphonate | Not Specified | 10600 | 1.19 | rsc.org |
| Methyl Methacrylate (MMA) | 3000-4000 | Not Specified | Not Specified | nsf.gov |
Applications As a Precursor and Building Block in Organic Synthesis
Intermediates for Pharmaceutical Compounds
Verapamilic acid, chemically known as 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, is the key chiral intermediate in the synthesis of Verapamil, a medication used for treating cardiovascular diseases. The synthesis leverages the inherent functionalities of this precursor to construct the final drug molecule with the correct stereochemistry.
Achieving the correct enantiomer of Verapamil is critical for its therapeutic activity. The primary strategy for obtaining enantiomerically pure Verapamilic acid is through classical resolution of the racemic mixture. This method involves using a chiral resolving agent, such as α-methyl benzylamine, to form diastereomeric salts. researchgate.net
These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with an acid to liberate the enantiomerically pure Verapamilic acid. This approach has proven to be efficient and scalable, making it suitable for industrial production. researchgate.netdatapdf.com The stereochemical integrity of the quaternary carbon center is maintained throughout the subsequent synthetic steps. researchgate.net
The carboxylic acid and cyano groups of Verapamilic acid are central to the subsequent transformations that build the final Verapamil molecule. The carboxylic acid moiety is typically activated and then reacted with a specific amine, N-methylhomoveratrylamine, to form a tertiary amide. researchgate.net This amide formation is a crucial bond-forming step that connects the two main fragments of the drug.
Following the amide coupling, the synthetic focus shifts to the cyano group. In the final steps, the nitrile is reduced to a primary amine, which is then methylated to yield the tertiary amine present in Verapamil. However, a more selective and efficient route involves the borane-mediated reduction of the tertiary amide carbonyl group. This chemoselective reduction converts the amide into an amine directly, leaving the cyano group intact, which is a key feature of the Verapamil structure. researchgate.netgoogle.com This selective transformation highlights the importance of the strategic placement of both the cyano and carboxylic acid groups in facilitating an efficient synthetic pathway. researchgate.net
(S)-Pregabalin, an anticonvulsant and analgesic drug, is synthesized from chiral precursors derived from cyano-containing acids. The key intermediate, (S)-3-cyano-5-methylhexanoic acid or its esters, provides the necessary carbon skeleton and the nitrogen atom, which becomes the primary amine in the final product. nih.govresearchgate.net
Multiple synthetic routes have been developed to produce Pregabalin intermediates efficiently. One common strategy begins with the condensation of isovaleraldehyde (B47997) and diethyl malonate, followed by the addition of a cyanide source to create a cyano diester. chemicalbook.com This intermediate is then hydrolyzed and decarboxylated to yield racemic 3-cyano-5-methylhexanoic acid. chemicalbook.com The racemic acid can then be resolved using a chiral amine, such as (S)-(+)-mandelic acid, to isolate the desired (S)-enantiomer. chemicalbook.com
| Route | Key Starting Materials | Key Transformation | Method of Stereocontrol | Reference |
|---|---|---|---|---|
| Classical Resolution | Isovaleraldehyde, Diethyl malonate | Knoevenagel condensation, Michael addition of cyanide | Resolution of racemic acid with (S)-(+)-mandelic acid | chemicalbook.com |
| Early-Stage Chemoenzymatic Resolution | Isovaleraldehyde, Diethyl malonate | Enzymatic hydrolysis of a racemic diester | Lipase-mediated kinetic resolution | researchgate.net |
| Asymmetric Bioreduction | β-cyanoacrylate esters | Asymmetric reduction of a C=C double bond | Ene-reductase catalyzed bioreduction | nih.govnih.gov |
Enzymatic methods offer green and highly selective alternatives to traditional chemical synthesis for producing enantiopure Pregabalin precursors. researchgate.net These biocatalytic approaches often result in higher purity and reduced environmental impact. researchgate.net
One prominent chemoenzymatic route employs a lipase (B570770), such as Lipolase®, for the kinetic resolution of a racemic diester, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester. researchgate.netnih.gov The lipase selectively hydrolyzes the (S)-enantiomer to its corresponding mono-acid, allowing for separation from the unreacted (R)-ester. researchgate.netnih.gov This mono-acid is then decarboxylated to produce (S)-3-cyano-5-methylhexanoic acid ethyl ester, a direct precursor to Pregabalin. researchgate.net Immobilized lipases have shown high efficiency, achieving conversions of around 49.7% with an enantiomeric excess of 95% even at high substrate concentrations. nih.govresearchgate.net
A different biocatalytic strategy utilizes ene-reductases for the asymmetric bioreduction of β-cyanoacrylate esters. nih.govnih.gov This method creates the desired stereocenter through the highly selective enzymatic reduction of a carbon-carbon double bond, leading directly to the chiral β-cyano ester precursor. nih.govscienceopen.com The stereochemical outcome can be precisely controlled by selecting the geometry ((E)- or (Z)-isomer) of the starting acrylate (B77674) ester, allowing for the synthesis of either enantiomer of the product in high conversion and enantiomeric purity. nih.gov
| Enzyme Class | Substrate | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Lipase (e.g., Lipolase®, Talaromyces thermophilus lipase) | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Enantioselective hydrolysis (Kinetic Resolution) | Early-stage resolution; recycling of undesired enantiomer is possible. | researchgate.netnih.gov |
| Ene-reductase (from Old Yellow Enzyme family) | β-cyanoacrylate esters | Asymmetric bioreduction | Direct asymmetric synthesis; high stereoselectivity and conversion. | nih.govnih.govacs.org |
| Nitrilase | Isobutylsuccinonitrile (IBSN) | Enantio- and regio-selective hydrolysis | Direct synthesis of (S)-3-cyano-5-methylhexanoic acid from a prochiral dinitrile. | researchgate.net |
Precursors for Pregabalin Synthesis
Integration into Complex Molecular Scaffolds
The dual functionality of 4-Cyano-4-methylpentanoic acid provides multiple avenues for its incorporation into larger, more elaborate molecular structures. Both the nitrile and the carboxylic acid moieties can be selectively or simultaneously transformed, enabling the construction of diverse and complex chemical entities.
Chiral Building Blocks in Asymmetric Synthesis
The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. While this compound itself is achiral, the generation of its chiral derivatives transforms it into a valuable stereocenter-containing building block for asymmetric synthesis.
A significant advancement in this area is the enzymatic synthesis of chiral cyanocarboxylic acids. For instance, the enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid has been achieved with high enantiomeric excess using a nitrilase enzyme from Rhodococcus rhodochrous. This biocatalytic approach selectively hydrolyzes one of the two nitrile groups of a prochiral dinitrile precursor, yielding the chiral monocarboxylic acid. This method highlights the potential to generate chiral building blocks from related cyanopentanoic acid structures, which can then be utilized in the synthesis of enantiomerically pure pharmaceuticals and other complex targets. The cyano group in these chiral building blocks can be further transformed into amines or other functionalities, while the carboxylic acid provides a handle for amide bond formation or other coupling reactions, thus allowing for the stereocontrolled elaboration into more complex molecules.
The development of catalytic asymmetric methods to access chiral β-cyano carboxylic esters further underscores the importance of this structural motif. These chiral esters can be readily transformed into valuable derivatives, including γ-aminobutyric acid (GABA) analogues, which are significant in neuroscience.
Versatility as a Functional Group Handle for Derivatization
The presence of two distinct and reactive functional groups in this compound makes it an exceptionally versatile handle for chemical derivatization. The carboxylic acid and nitrile groups can undergo a wide array of chemical transformations, allowing for the stepwise or orthogonal introduction of various molecular fragments. This bifunctionality is particularly exploited in the field of polymer chemistry and in the synthesis of bioactive compounds.
One of the most prominent applications of this compound derivatives is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Compounds such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid serve as highly effective RAFT agents. In this context, the carboxylic acid group can be modified, for example, through esterification, to tune the solubility and reactivity of the RAFT agent. The cyano group, along with the dithiobenzoate moiety, plays a crucial role in controlling the polymerization process. Furthermore, the nitrile group itself can undergo transformations, such as hydrolysis to an amide, which can influence the polymerization kinetics.
The versatility of this compound as a functional group handle extends beyond polymer science. The carboxylic acid can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, providing a plethora of options for coupling with other molecules. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This orthogonal reactivity allows for the selective modification of one functional group while leaving the other intact for subsequent transformations, a crucial strategy in the synthesis of complex molecules. This bifunctional nature allows the molecule to act as a linker, connecting different molecular fragments.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of 4-cyano-4-methylpentanoic acid and its precursors is an area ripe for innovation, with a significant focus on developing more efficient and sustainable catalytic systems. Current synthetic routes often rely on stoichiometric reagents or harsh conditions, prompting a shift towards catalytic methodologies that offer improved atom economy and milder reaction profiles.
A significant advancement in this area is the use of biocatalysis. Research has demonstrated a process for converting 2-methylglutaronitrile (B1199711) into 4-cyanopentanoic acid using an enzyme with nitrilase activity. google.com In this method, the enzyme is immobilized, for instance, in alginate crosslinked with glutaraldehyde (B144438) and polyethylenimine, creating a reusable biocatalyst. google.com This enzymatic approach allows for the conversion to occur in an aqueous solution, representing a greener alternative to traditional organic synthesis methods. google.com The final product can be isolated in high purity (98-99%) by acidifying the aqueous mixture and extracting with an organic solvent. google.com
Future research is expected to expand on this, exploring different microbial sources for nitrilases with higher activity and stability. Furthermore, the broader trend in organic synthesis towards metal-free catalysis presents a promising avenue. researchgate.netnih.govdoaj.org The development of organocatalytic or base-catalyzed systems could provide new, cost-effective, and environmentally benign pathways to this compound and related cyano compounds, avoiding the use of expensive and potentially toxic heavy metal catalysts. nih.gov
Exploration of New Polymeric Materials with Tailored Functionalities
The primary role of this compound is its use as a precursor to create versatile RAFT agents. By attaching a thiocarbonylthio group, it is converted into compounds like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid or 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid. sigmaaldrich.comfujifilm.com These RAFT agents are instrumental in synthesizing polymers with precisely controlled molecular weights, low dispersity, and complex architectures such as block, star, and comb polymers. sigmaaldrich.comwikipedia.org
The future in this domain lies in leveraging this control to design and explore new polymeric materials with highly specific and tailored functionalities. The carboxylic acid group inherent to the this compound structure is particularly advantageous, as it remains at the polymer chain end after polymerization, providing a convenient handle for subsequent modifications.
Emerging research focuses on several key areas:
Biomedical Applications : Creating advanced drug delivery systems where the polymer architecture (e.g., micelles, vesicles) is precisely controlled for optimal loading and release of therapeutics. The terminal carboxylic acid group can be used to conjugate biomolecules like peptides or targeting ligands for active drug delivery. nih.gov
Stimuli-Responsive Materials : Synthesizing smart polymers that respond to environmental changes such as pH, temperature, or light. The controlled nature of RAFT polymerization allows for the creation of well-defined block copolymers that can self-assemble or alter their properties in response to a specific trigger. researchgate.net
Surface Modification : Developing polymer brushes grafted from surfaces to create anti-fouling coatings, improve biocompatibility of medical implants, or alter the surface properties of inorganic nanomaterials. researchgate.net The ability to control polymer chain length and density via RAFT is critical for these applications.
The ongoing exploration of new monomers in combination with RAFT agents derived from this compound will continue to expand the library of available functional polymers for a wide range of technological fields. mdpi.com
Advanced Spectroscopic and Mechanistic Studies of its Reactions
A deeper understanding of the reaction mechanisms and potential side reactions involving this compound-derived RAFT agents is crucial for optimizing polymerization processes and ensuring the fidelity of the resulting polymers. While RAFT is a robust technique, the chemical structure of the chain transfer agent (CTA) can introduce complexities.
One significant area of study is the stability of the cyano group. Research has confirmed the self-catalyzed hydrolysis of the nitrile group in CTAs containing the 4-cyanopentanoic acid moiety. nih.govresearchgate.net The adjacent carboxylic acid group can catalyze the transformation of the nitrile into an amide. nih.gov This hydrolysis can impact the polymerization kinetics and control, as the resulting amide-containing CTA may exhibit different reactivity. nih.govresearchgate.net While studies have shown that this transformation becomes less significant once the CTA is attached to a larger polymer chain, understanding its initial impact is vital for ensuring process control, especially in aqueous polymerizations. nih.gov
Future research will increasingly employ advanced, in-situ spectroscopic techniques to monitor these processes in real time.
In-situ NMR Spectroscopy : This technique can be used to follow the concentrations of the monomer and the RAFT agent simultaneously, providing direct insight into the kinetics of polymerization and the rate of CTA consumption or degradation. researchgate.net
In-situ UV-Vis Spectroscopy : The characteristic color of the thiocarbonylthio group allows for real-time monitoring of the RAFT process. By tracking changes in the visible absorption spectrum, researchers can assess the stability and fidelity of the trithiocarbonate (B1256668) chain-end throughout the polymerization, even in complex systems like dispersion polymerizations. acs.org
These advanced analytical methods will enable a more profound understanding of the RAFT equilibrium, the potential for side reactions like hydrolysis or aminolysis, and the factors influencing chain-end fidelity, leading to more robust and predictable polymerization protocols. reddit.com
Computational Chemistry Approaches to Predict Reactivity and Properties
Computational chemistry is emerging as a powerful tool for accelerating the design and optimization of new RAFT agents and polymerization processes. By modeling the electronic structure and energetics of molecules and reaction pathways, researchers can predict the behavior of CTAs derived from this compound before they are synthesized in the lab.
Density Functional Theory (DFT) is a particularly valuable computational method in this context. DFT calculations can be used to:
Predict RAFT Agent Efficacy : Computational studies can elucidate the structural origins of polymerization rates and monomer compatibility. For example, modeling has shown that factors like the molar absorption coefficient and the efficiency of photolysis are critical for high-speed photoiniferter RAFT polymerizations. mdpi.com These properties can be calculated to screen new CTA designs.
Elucidate Reaction Mechanisms : Computational models can map out the energy profiles of the addition-fragmentation steps in the RAFT equilibrium. This helps in understanding why certain CTAs are more effective for specific monomer families (e.g., methacrylates vs. acrylates) and can predict the stability of the intermediate radicals. wikipedia.org
Correlate Properties with Performance : A key challenge, especially in complex systems like dispersion polymerization, is selecting the optimal CTA. Computational solvation models have been used to establish a correlation between the degree of solubility of a CTA in a given medium (like supercritical CO₂) and the level of polymerization control. rsc.org
Future work will focus on developing more accurate and predictive computational models. These in silico approaches will allow for the rational design of novel RAFT agents based on the this compound scaffold, with properties tailored for specific monomers, reaction conditions, and applications, thereby reducing the experimental effort required for process optimization.
Q & A
Q. What are the recommended synthetic routes for 4-cyano-4-methylpentanoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or cyanation reactions. For example, starting from 4-methylpentanoic acid derivatives (e.g., 4-methylpentanoyl chloride), introducing a cyano group using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) under anhydrous conditions. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF or THF) critically affect yield due to steric hindrance from the methyl group . Optimization via Design of Experiments (DoE) can identify optimal stoichiometry and catalyst use (e.g., phase-transfer catalysts). Purity assessment by HPLC (C18 column, UV detection at 210 nm) is recommended .
Q. How can the structure of this compound be confirmed spectroscopically?
Methodological Answer:
- NMR : H NMR should show a singlet for the methyl group (δ ~1.2 ppm) and a triplet for the cyano-adjacent CH (δ ~2.5 ppm). C NMR will confirm the nitrile carbon (δ ~115–120 ppm) and carboxylic acid carbonyl (δ ~170–175 ppm).
- IR : Peaks at ~2250 cm (C≡N stretch) and ~2500–3000 cm (broad, carboxylic acid O-H stretch).
- MS : ESI-MS in negative mode should show [M-H] at m/z 140.1 (CHNO). Compare with reference spectra of structurally similar compounds like 4-methylpentanoic acid .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use a fume hood due to potential cyanide release under acidic or high-temperature conditions.
- Waste Disposal : Segregate nitrile-containing waste and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal. Consult institutional guidelines for hazardous organic waste .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl and cyano groups influence the compound’s reactivity in carboxylate-mediated reactions?
Methodological Answer: The methyl group introduces steric hindrance, slowing nucleophilic attacks at the β-carbon, while the electron-withdrawing cyano group increases the acidity of the α-hydrogens (pKa ~2–3). This dual effect can be studied via kinetic experiments (e.g., esterification rates with methanol under acidic catalysis). Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution and reactive sites .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
Methodological Answer: Discrepancies in solubility (e.g., in water vs. ethanol) may arise from impurities or measurement techniques. Standardize testing via shake-flask method (25°C, saturated solutions filtered and quantified by gravimetry). Cross-validate with HPLC. For example, CRC data for 4-methylpentanoic acid shows solubility in ethanol (s) but limited in water (sl), suggesting similar trends for the cyano derivative .
Q. How can this compound serve as a precursor in medicinal chemistry, particularly for enzyme inhibitors?
Methodological Answer: The nitrile group can act as a bioisostere for carbonyl or carboxylate groups in protease inhibitors. For example, derivatizing the carboxylic acid to an amide or ester and testing against serine hydrolases (e.g., elastase) via fluorometric assays. Structural analogs in PubChem (e.g., 4-({4-[(1E)-2-cyano...}benzoic acid) demonstrate inhibitory activity .
Q. What advanced chromatographic techniques optimize separation of this compound from by-products?
Methodological Answer:
- HPLC : Use a polar-embedded column (e.g., Waters Atlantis T3) with 0.1% TFA in water/acetonitrile gradient (5–95% ACN over 20 min). Monitor at 210 nm.
- GC-MS : Derivatize the carboxylic acid to a methyl ester (using BF-MeOH) for volatility. A mid-polar column (DB-35MS) and EI ionization can resolve nitrile-containing fragments .
Data Analysis & Experimental Design
Q. How to design stability studies for this compound under varying pH and temperature?
Methodological Answer:
Q. What computational tools predict the compound’s interactions in catalytic systems (e.g., asymmetric synthesis)?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids). Focus on hydrogen bonding between the carboxylic acid and catalyst, and steric effects from the methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
